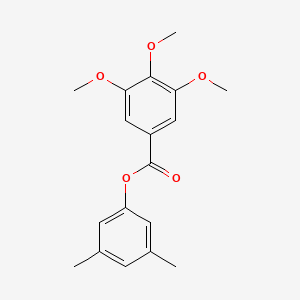![molecular formula C17H16N4O2S B5589649 4-({[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)BENZOIC ACID](/img/structure/B5589649.png)
4-({[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)BENZOIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)BENZOIC ACID is a complex organic compound with a molecular formula of C17H15N4O2S . This compound features a benzoic acid moiety linked to a tetrazole ring via a sulfanyl bridge, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)BENZOIC ACID typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide under acidic conditions. The resulting tetrazole is then reacted with a thiol compound to introduce the sulfanyl group. Finally, this intermediate is coupled with a benzoic acid derivative under appropriate conditions to yield the target compound .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, possibly using continuous flow reactors and automated systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-({[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the tetrazole ring can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitric acid, sulfuric acid, halogens (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzoic acids, halobenzoic acids.
Wissenschaftliche Forschungsanwendungen
4-({[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-({[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)BENZOIC ACID is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tetrazole and benzoic acid moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-({[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINOBENZOIC ACID
- 4-({[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)BENZOATE
Uniqueness
4-({[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)BENZOIC ACID is unique due to its combination of a tetrazole ring and a benzoic acid moiety linked by a sulfanyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
4-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-3-8-15(9-12(11)2)21-17(18-19-20-21)24-10-13-4-6-14(7-5-13)16(22)23/h3-9H,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXNRYAASFLXJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668266 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5589570.png)

![N-[2-(4-methoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5589583.png)
![4-(diethylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5589589.png)
![2-[(Z,2E)-3-PHENYL-2-PROPENYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE](/img/structure/B5589594.png)
![4-[(2-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime](/img/structure/B5589597.png)





![4,4-dimethyl-6-[(E)-2-phenylethenyl]-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B5589655.png)
![5-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B5589657.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5589662.png)
